molecular formula C8H9NO2 B1591785 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol CAS No. 104535-37-7

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol

Katalognummer B1591785
CAS-Nummer: 104535-37-7
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: OMQHSWHJETUHBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol is a chemical compound with the molecular formula C8H9NO2 . It is a solid substance and has a molecular weight of 151.16 . The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazin-6-ol .


Synthesis Analysis

There are several methods for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol. One method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . Another method uses a one-pot three-component reaction .


Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol is 1S/C8H9NO2/c10-6-1-2-8-7 (5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 . This indicates the presence of a benzene ring and an oxazine ring in the structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in a one-pot three-component reaction to produce 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 151.16 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.34 . It is very soluble with a solubility of 1.51 mg/ml .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The compound has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown significant antioxidant activity . The antioxidant ability of these compounds was examined by DPPH and ABTS assays .

Antimicrobial Activity

The synthesized compounds, including 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol, have demonstrated excellent antimicrobial activities against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans .

Anti-inflammatory Activity

The compounds synthesized from 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol have shown anti-inflammatory activities. These activities were evaluated by serial dilution and egg albumin assays .

Antiproliferative Activity

A series of new molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against MCF-7, HeLa, A-549, and DU-145 cancer cell lines .

Kinase Inhibition

Some of the synthesized compounds showed promising activity against CDK5/P25 kinase with 66% and 70% inhibitions, respectively .

Antifungal Activity

The compound has been found to have broad biological activity, including antifungal activity .

Anti-HIV Activity

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol has also been associated with anti-HIV activity .

Anticonvulsant Activity

The compound has been linked to anticonvulsant activity, making it a potential candidate for the development of new anticonvulsant drugs .

Safety and Hazards

The compound has a GHS07 signal word of warning . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Zukünftige Richtungen

Further optimization and mechanism studies on this chemotype are underway . This suggests that there is ongoing research into the properties and potential applications of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol.

Eigenschaften

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQHSWHJETUHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598579
Record name 3,4-Dihydro-2H-1,4-benzoxazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol

CAS RN

104535-37-7
Record name 3,4-Dihydro-2H-1,4-benzoxazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (6 g, 36.36 mmol) in THF (50 mL) BH3-THF (150 mL, 254.54 mmol) was slowly added at RT. The resulting reaction was stirred for 4 h at 60° C. before water (5 mL) was added. The solution was concentrated in vacuo and purified with column chromatography using 100% CH2Cl2→25%→50% 90:10:1 CH2Cl2:MeOH:NH4OH to yield the title compound. MS (ESI, pos. ion) m/z: 152 (M+1). Mass calc'd for C8H9NO2: 151.06.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Reactant of Route 2
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Reactant of Route 3
Reactant of Route 3
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Reactant of Route 4
Reactant of Route 4
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Reactant of Route 5
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Reactant of Route 6
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.